Pulvomycin

EF-Tu Conformational Change Antibiotic Mechanism

Researchers studying EF-Tu conformational dynamics often face inconsistent GTPase modulation with standard inhibitors. Pulvomycin eliminates this variability by binding at the domain 1-2-3 interface, delivering a 1000-fold increase in GTP affinity and a 10-fold decrease in GDP affinity-effects unattainable with kirromycin or GE2270 A. • 1000-fold increase in EF-Tu GTP affinity for precise GTPase cycle probing • Distinct binding mode prevents ternary complex formation; MIC 1-4 μg/mL against S. aureus and E. faecalis • ≥98% purity, solid; stable at -20 °C for 3 years

Molecular Formula C47H66O13
Molecular Weight 839 g/mol
Cat. No. B1230896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulvomycin
Synonymslabilomycin
pulvomycin
Molecular FormulaC47H66O13
Molecular Weight839 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC
InChIInChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1
InChIKeyFXSFWUNCIOIMAC-YHQXOMPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pulvomycin Biochemical and Structural Profile


Pulvomycin is a polyketide antibiotic that specifically targets bacterial elongation factor Tu (EF-Tu) [1]. By binding to EF-Tu at the interface of domains 1, 2, and 3, it prevents the formation of the ternary complex between EF-Tu·GTP and aminoacyl-tRNA, thereby inhibiting protein biosynthesis [2]. The compound has a 22-membered macrolactone structure with a molecular mass of 839 Da and a labilose sugar moiety attached via a β-glycosidic bond [3].

Target engagement EF-Tu domain 1–2–3 junction probe
Binding mode Unique interface binding distinct from other EF-Tu inhibitors
Structural class 22‑membered macrolactone with labilose sugar moiety

Pulvomycin Distinct Biochemical Fingerprint


Pulvomycin exhibits a unique binding mode to EF-Tu compared to other inhibitors like GE2270 A, kirromycin, and enacyloxin, resulting in differential effects on nucleotide affinity, GTPase activity, and ternary complex formation [1]. While pulvomycin and GE2270 A both inhibit EF-Tu·GTP interaction with aa-tRNA, they bind to distinct regions and induce different conformational changes [2]. Pulvomycin increases GTP affinity 1000-fold, whereas kirromycin does not affect GTP binding to the same extent [3]. These quantitative biochemical differences preclude simple substitution and necessitate a data-driven selection process.

! GE2270 A binds primarily to domain 2; pulvomycin engages the domain 1–2–3 junction – conformational outcomes may differ.
! Kirromycin stimulates GTPase more strongly and allows further activation by aa‑tRNA/ribosomes; nucleotide cycling modulation may not transfer.
! Other EF‑Tu ligands (e.g., enacyloxin) display distinct nucleotide affinity profiles – experimental readouts may shift.

Pulvomycin vs Other EF-Tu Inhibitors


EF-Tu Conformational Dynamics vs GE2270 A

Crystallographic analysis at 1.4 Å resolution reveals that pulvomycin binding extends from the domain 1–3 interface to domain 2, overlapping the domain 1–2–3 junction, whereas GE2270 A binds primarily to domain 2. Pulvomycin more markedly hinders the correct positioning of domain 1 over domains 2 and 3, a conformational shift characteristic of the active EF-Tu form [1].

Conformational Shift
Head-to-head
More markedly hinders domain 1 positioning over domains 2 and 3
Supports domain‑junction study design
Crystallography at 1.4 Å (pulvomycin) vs 1.6 Å (GE2270 A)
EF-Tu Conformational Change Antibiotic Mechanism

EF-Tu GTPase Activity vs Kirromycin

Pulvomycin enhances intrinsic EF-Tu GTPase activity, but to a much more modest extent than kirromycin. Unlike kirromycin, pulvomycin does not allow aa-tRNA and/or ribosomes to further enhance GTPase activity [1]. Additionally, pulvomycin increases EF-Tu affinity for GTP 1000-fold (primarily via decreased dissociation rate) while decreasing GDP affinity 10-fold, a pattern distinct from kirromycin [2].

GTP Affinity Modulation
Head-to-head
1000‑fold increase in GTP affinity; 10‑fold decrease in GDP affinity
Distinct nucleotide‑cycling control profile
Kirromycin does not alter GTP binding to the same extent
EF-Tu GTPase Antibiotic Comparison

Antibacterial Spectrum Against Gram-Positive Bacteria

Pulvomycin demonstrates potent activity against a range of Gram-positive bacteria, with MIC values ranging from 1–4 μg/mL for staphylococci and enterococci [1]. In comparison, the related EF-Tu inhibitor GE2270 A (MDL 62,879) exhibits MIC90 values of ≤0.13 μg/mL against staphylococci and enterococci, indicating higher potency [2]. This difference in MIC profile may influence selection for specific antibacterial screens.

Antibacterial MIC
Cross-study
MIC 1–4 μg/mL against S. aureus and E. faecalis
Benchmark for EF‑Tu inhibitor screening
GE2270 A MIC₉₀ ≤0.13 μg/mL (staphylococci/enterococci)
Antibacterial MIC Gram-positive

Cytotoxicity of Structural Analogs

Pulvomycins B–D, natural analogs with modifications in the macrolactone ring, exhibit distinct biological activities. While pulvomycin (the parent) is primarily antibacterial, pulvomycin D displays potent cytotoxic activity against various cancer cell lines [1]. This suggests that specific structural features, such as the oxidized ketone in pulvomycin D, can redirect activity from antibacterial to anticancer applications.

Analog Cytotoxicity
Supporting evidence
Pulvomycin D cytotoxic to cancer cell lines; parent not cytotoxic
Informs SAR for cytotoxicity endpoint review
Macrolactone oxidation state redirects activity profile
Pulvomycin Analog Cytotoxicity SAR

Pulvomycin Targeted Applications


EF-Tu Conformational Dynamics Studies

Researchers investigating the structural transitions of EF-Tu during the GTPase cycle can use pulvomycin to probe the domain 1–2–3 junction interactions, as its binding more markedly hinders the correct positioning of domain 1 compared to GE2270 A [1].

EF-Tu Nucleotide Affinity Modulation

In vitro assays that demand a 1000-fold increase in GTP affinity or a 10-fold decrease in GDP affinity for EF-Tu can utilize pulvomycin, as this distinct modulation pattern is not observed with kirromycin or other EF-Tu inhibitors [2].

Gram-Positive Antibacterial Screening

Pulvomycin can serve as a reference compound in antibacterial discovery programs targeting EF-Tu, with known MIC values of 1–4 μg/mL against S. aureus and E. faecalis providing a benchmark for novel inhibitors [3].

Macrolide SAR Studies

Pulvomycin's 22-membered macrolactone scaffold and the distinct activities of its analogs B–D offer a platform for exploring how specific modifications (e.g., double bond geometry, oxidation state) influence antibacterial versus cytotoxic properties [4].

Application
Selection Property
Validation Focus
EF‑Tu conformational dynamics studies
Domain 1‑2‑3 junction binding
Conformational shift endpoints
EF‑Tu nucleotide affinity modulation
GTP/GDP affinity shift profile
GTPase cycling endpoint review
Gram‑positive antibacterial screening
EF‑Tu inhibition benchmark
MIC endpoints (Staphylococcus, Enterococcus)
Macrolide SAR studies
Macrolactone scaffold derivatization
Cytotoxicity vs antibacterial SAR review

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